- Method for producing an intermediate of rivaroxaban, Japan, , ,
Cas no 366789-02-8 (Rivaroxaban)

Rivaroxaban 化学的及び物理的性質
名前と識別子
-
- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
- (S)-Rivaroxaban
- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)thiophene-2-carbox
- RIVAROXABAN STAGE-IV [5-CHLORO-N-({5S)-2-OXO-3-[4-(3-OXO-4-MORPHOLINYL)PHENYL]-1,3-OXAZOLIDIN-5-YL}-METHYL)-2(AS PER INV
- Rivaroxaban Isomer
- 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide
- BAY 59-7939
- Rivaroxaban
- 5-Chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide
- Rivaroxaban Xarelto
- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)thiophene-2-carboxamide
- Rivarobaxan
- rivaraoxaban
- Rivaroxaba
- Xarelto
- Rivaroxaban Imp
- 9NDF7JZ4M3
- C19H18ClN3O5S
- 5-Chloro-N-({(5s)-2-Oxo-3-[4-(3-Oxomorpholin-4-Yl)phenyl]-1,3-Oxazolidin-5-Yl}methyl)thiophene-2-Carboxamide
- Rivaroxaban, 98%
- Rivaroxaban (Xarelto)
- 5-chloro-N-[[(5
- 5-CHLORO-N-[[(S)-3-(4-(3-OXOMORPHOLIN-4-YL)PHENYL)-2-OXO-1,3-OXAZOLIDIN-5-YL]METHYL]-THIOPHENE-2-CARBOXAMIDE
- 5-Chloro-N-(((5
- 2-Thiophenecarboxamide, 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
- 5-Chloro-N-(((5S)-
- T5SJ BG EVM1- DT5NVOTJ AR D- AT6NV DOTJ &&S Form
- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl )thiophene-2-carboxamide
- bay 59-7939 (rivaroxaban)
- BAY 59-7939|Xarelto®
- BAY59-7939
- BR-72888
- https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:68579
- QA-2934
- RIV
- rivaroxaban (bay59-7939)
- rivaroxaban 99%
- Rivaroxaban|BAY 59-7939
- rivaroxaban-d4
- UNII:9NDF7JZ4M3
- UNII-9NDF7JZ4M3
- Xarelto®
- Xarelto,BAY 59-7939
- Xarelto; BAY 59-7939
- DTXSID3057723
- Z1741977097
- CHEBI:68579
- 366789-02-8
- 2w26
- AKOS005145918
- JNJ39039039
- RIVAROXABAN [EMA EPAR]
- SR-01000944189
- MLS006010027
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene-carboxamide
- BR164355
- 5-chloro-N-({(5s)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl} methyl)thiophene-2-carboxamide
- BRD-K37130656-001-01-2
- RIVAROXABAN [JAN]
- 1429742-50-6
- RIVAROXABAN (EP MONOGRAPH)
- 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
- HY-50903
- EN300-6733490
- US8822458, 97
- 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide
- CHEMBL198362
- RIVAROXABAN [MI]
- NCGC00262945-10
- 5-Chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide
- JNJ-39039039
- RIVAROXABAN [USP-RS]
- DB06228
- SCHEMBL3914
- SR-01000944189-1
- Rivaroxaban,Xarelto,BAY 59-7939
- D07086
- EX-A206
- 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
- RIVAROXABAN [VANDF]
- RIVAROXABAN [MART.]
- 5-Chlor-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
- 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
- KGFYHTZWPPHNLQ-AWEZNQCLSA-N
- US8822458, 44
- Q420262
- RIVAROXABAN (MART.)
- MFCD11974010
- AB01563270_01
- Rivaroxaban- Bio-X
- RIVAROXABAN [ORANGE BOOK]
- BAY-59-7939
- rivaroxabanum
- 1ST158364
- CS-0555
- Xarelto (TN)
- HSDB 8149
- CCG-212899
- RIVAROXABAN [USAN]
- Rivaroxaban [USAN:INN:BAN:JAN]
- RIVAROXABAN (USP-RS)
- GTPL6388
- BRD-K37130656-001-03-8
- Rivaroxaban (JAN/USAN/INN)
- Q-102503
- 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophencarboxamide
- BDBM7840
- B01AF01
- RIVAROXABAN [WHO-DD]
- SMR002529611
- RIVAROXABAN [EP MONOGRAPH]
- Rivaroxaban [INN]
- NCGC00379033-04
- 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-
- DTXCID4031512
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide
-
- MDL: MFCD11974010
- インチ: 1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1
- InChIKey: KGFYHTZWPPHNLQ-AWEZNQCLSA-N
- ほほえんだ: C1(=CC=C(N2C[C@H](CNC(C3SC(Cl)=CC=3)=O)OC2=O)C=C1)N1CCOCC1=O
計算された属性
- せいみつぶんしりょう: 435.06557g/mol
- ひょうめんでんか: 0
- XLogP3: 2.5
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 回転可能化学結合数: 5
- どういたいしつりょう: 435.06557g/mol
- 単一同位体質量: 435.06557g/mol
- 水素結合トポロジー分子極性表面積: 116Ų
- 重原子数: 29
- 複雑さ: 645
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 435.9g/mol
じっけんとくせい
- におい: Odorless
- Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents
- Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
- 色と性状: Powder
- 密度みつど: 1.46
- ゆうかいてん: 228-234°C
- ふってん: 732.6°C at 760 mmHg
- フラッシュポイント: 396.9±32.9 °C
- 屈折率: 1.633
- ようかいど: In water, 25.05 mg/L at 25 °C (est)
- PSA: 116.42000
- LogP: 3.04080
- におい: Odorless
- じょうきあつ: 6.66X10-16 mm Hg at 25 °C (est)
- ひせんこうど: -41° (c=0.3, DMSO)
Rivaroxaban セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Rivaroxaban 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1184-25mg |
Rivaroxaban |
366789-02-8 | 100% | 25mg |
¥ 1210 | 2023-09-07 | |
abcr | AB436674-10 g |
(S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide, 95%; . |
366789-02-8 | 95% | 10g |
€170.40 | 2023-07-18 | |
TRC | R538000-2mg |
Rivaroxaban |
366789-02-8 | 2mg |
$148.00 | 2023-05-17 | ||
Ambeed | A454849-1mg |
(S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide |
366789-02-8 | 98% | 1mg |
$5.0 | 2025-02-20 | |
Ambeed | A454849-25g |
(S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide |
366789-02-8 | 98% | 25g |
$161.0 | 2025-02-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11608-50mg |
Rivaroxaban |
366789-02-8 | 98% | 50mg |
¥4660.00 | 2023-09-09 | |
Enamine | EN300-6733490-0.25g |
5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide |
366789-02-8 | 95% | 0.25g |
$19.0 | 2023-07-10 | |
Axon Medchem | 3175-10 mg |
Rivaroxaban |
366789-02-8 | 99% | 10mg |
€70.00 | 2023-07-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006517-50mg |
Rivaroxaban |
366789-02-8 | 99% | 50mg |
¥25 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1184-1 mL * 10 mM (in DMSO) |
Rivaroxaban |
366789-02-8 | 99.69% | 1 mL * 10 mM (in DMSO) |
¥615.00 | 2022-04-26 |
Rivaroxaban 合成方法
ごうせいかいろ 1
1.2 4 h, 34 °C
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
- Method for producing an intermediate of rivaroxaban, Japan, , ,
Rivaroxaban Raw materials
- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride
- 5-chlorothiophene-2-carboxylic acid
- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone
- Methylammonium Chloride
Rivaroxaban Preparation Products
Rivaroxaban サプライヤー
Rivaroxaban 関連文献
-
Xu Wu,Liping Wang,Yan Peng,Fang Wu,Jiumei Cao,Xiaohong Chen,Wanwan Wu,Huinan Yang,Mengmeng Xing,Yiming Zhu,Yijue Shi,Songlin Zhuang Analyst 2020 145 3909
-
Nageswara Rao Ramisetti,Ramakrishna Kuntamukkala RSC Adv. 2014 4 23155
-
Mengmeng Sun,Yanbo Liu,Hui Yan,Mingyang Chen,Junbo Gong Green Chem. 2021 23 2710
-
Guilherme Felipe Santos Fernandes,Cauê Benito Scarim,Seong-Heun Kim,Jingyue Wu,Daniele Castagnolo RSC Med. Chem. 2023 14 823
-
?ncilay Süslü,Mustafa ?elebier,Sacide Alt?n?z Anal. Methods 2014 6 9397
-
Parag Roy,Animesh Ghosh CrystEngComm 2020 22 6958
-
Prawez Alam,Essam Ezzeldin,Muzaffar Iqbal,Md. Khalid Anwer,Gamal A. E. Mostafa,Mohammed H. Alqarni,Ahmed I. Foudah,Faiyaz Shakeel RSC Adv. 2020 10 2133
-
Yanbo Liu,Yiming Ma,Changyou Yu,Ye Gao,Kangli Li,Li Tong,Mingyang Chen,Junbo Gong Green Chem. 2022 24 5779
-
Uro? Trstenjak,Janez Ila?,Danijel Kikelj Med. Chem. Commun. 2014 5 197
-
10. Rivaroxaban eutectics with improved solubility, dissolution rates, bioavailability and stabilityParth S. Shaligram,Christy P. George,Himanshu Sharma,Kakasaheb R. Mahadik,Sharvil Patil,Kumar Vanka,S. Arulmozhi,Rajesh G. Gonnade CrystEngComm 2023 25 3253
Rivaroxabanに関する追加情報
Comprehensive Overview of Rivaroxaban (CAS No. 366789-02-8): Mechanism, Applications, and Clinical Insights
Rivaroxaban, with the CAS number 366789-02-8, is a highly selective direct Factor Xa inhibitor that has revolutionized the field of anticoagulation therapy. As a novel oral anticoagulant (NOAC), it offers significant advantages over traditional therapies like warfarin, including predictable pharmacokinetics, fewer drug interactions, and no requirement for routine monitoring. The compound's molecular structure and mechanism of action have made it a cornerstone in the prevention and treatment of venous thromboembolism (VTE), stroke prevention in atrial fibrillation (AF), and post-surgical thromboprophylaxis.
In recent years, Rivaroxaban has garnered attention due to its role in managing COVID-19-associated coagulopathy, a critical complication observed in severe cases. Researchers have explored its efficacy in reducing thrombotic events in hospitalized patients, aligning with the growing demand for anticoagulation strategies in viral infections. This application has spurred numerous clinical trials, reflecting the compound's adaptability to emerging medical challenges.
The pharmacological profile of Rivaroxaban is characterized by its rapid absorption and high bioavailability, achieving peak plasma concentrations within 2–4 hours post-administration. Unlike older anticoagulants, it exhibits a dose-dependent inhibition of Factor Xa, which directly disrupts the coagulation cascade. This specificity minimizes off-target effects, reducing the risk of major bleeding events—a common concern among patients and clinicians. Its renal excretion pathway (approximately 66%) necessitates dose adjustments in patients with renal impairment, a topic frequently searched by healthcare providers.
From a clinical perspective, Rivaroxaban has been extensively studied in landmark trials such as ROCKET AF and EINSTEIN, which established its non-inferiority to standard therapies. These studies addressed key patient concerns, including efficacy in elderly populations and comparative safety profiles. Notably, its once-daily dosing regimen improves adherence, a critical factor in chronic conditions like non-valvular atrial fibrillation (NVAF).
Emerging trends highlight the exploration of Rivaroxaban in cancer-associated thrombosis (CAT), where its oral administration offers convenience over injectable alternatives. This aligns with the increasing focus on patient-centric care and quality of life in oncology. Additionally, debates persist regarding its cost-effectiveness versus generics, a hot topic in healthcare economics forums.
In summary, Rivaroxaban (CAS 366789-02-8) represents a paradigm shift in anticoagulation, addressing both traditional and contemporary medical needs. Its versatility, combined with ongoing research into new indications, ensures its relevance in evolving therapeutic landscapes. For professionals seeking detailed drug interaction databases or dosing guidelines, authoritative resources like the FDA label and clinical practice guidelines remain indispensable.
366789-02-8 (Rivaroxaban) 関連製品
- 211915-06-9(Dabigatran etexilate)
- 606143-52-6(Selumetinib)
- 36157-42-3(5-Chlorothiophene-3-carboxylic acid)
- 26020-48-4(3,4,5-Trichloro-2-thiophenecarboxylic Acid)
- 96-43-5(2-Chlorothiophene)
- 24065-33-6(5-chlorothiophene-2-carboxylic acid)
- 6310-09-4(2-Acetyl-5-chlorothiophene)
- 503612-47-3(Apixaban)
- 845729-41-1(4-(2-Nitrophenyl)morpholin-3-one)
- 53935-71-0(2-Chlorothiophene-3-carboxylic acid)

